N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data are often used . Unfortunately, specific data for “N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are often measured . Unfortunately, specific data for “N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide” is not available.Scientific Research Applications
Pharmacological Properties
This compound, featuring a benzothiazole moiety, is noted for its diverse pharmacological properties. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial , antifungal , antioxidant , and antimicrobial effects . They are also explored for their potential in anti-proliferative and anti-convulsant therapies .
Medicinal Chemistry
In medicinal chemistry, the structural diversity of benzothiazole and its derivatives, like N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, allows for the investigation of novel therapeutics. The compound’s core structure is pivotal in the synthesis of biologically active drugs that target various diseases .
Anti-Inflammatory Applications
Compounds with a benzothiazole scaffold have been evaluated for their anti-inflammatory properties. They are part of the research for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) that aim to minimize gastrointestinal side effects while retaining efficacy .
Biochemical Research
In biochemical research, the benzothiazole ring of N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is significant. It’s involved in studies related to enzyme inhibition, receptor binding, and the modulation of various biochemical pathways .
Organic Synthesis
The compound is used in organic synthesis, where its benzothiazole unit is utilized to create complex molecules with potential pharmacological activities. It serves as a building block for synthesizing various heterocyclic compounds .
Materials Science
In materials science, the adamantane structure of the compound provides a rigid framework that can be functionalized for the development of new materials. Its robustness makes it suitable for creating polymers or coatings with specific properties .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-14-2-3-15-16(7-14)24-18(20-15)21-17(22)19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLDKBCNBJCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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